N-{3-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
Beschreibung
This compound features a benzothiazole ring with a 1,1-dioxo (sulfone) modification, a propylamine linker, and a 4-(pyrrolidine-1-sulfonyl)benzamide moiety.
Eigenschaften
IUPAC Name |
N-[3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c26-21(16-8-10-17(11-9-16)32(29,30)25-14-3-4-15-25)23-13-5-12-22-20-18-6-1-2-7-19(18)31(27,28)24-20/h1-2,6-11H,3-5,12-15H2,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLYTVZZROFHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCN=C3C4=CC=CC=C4S(=O)(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves several steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with Kv1.3 ion channels . By binding to these channels, the compound inhibits their activity, leading to reduced potassium ion flow and altered cellular signaling . This inhibition can modulate immune responses and other physiological processes, making the compound a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The table below compares key structural features and biological activities of the target compound with analogs:
Key Observations:
- Benzothiazole vs.
- Sulfonyl Group Positioning : Dual sulfonyl groups in ’s compound may enhance enzyme affinity but reduce bioavailability compared to the single sulfonyl group in the target compound .
- Substituent Effects : The methoxy group in ’s analog improves solubility, whereas the target compound’s dioxo modification may enhance electrophilic reactivity .
Structure-Activity Relationship (SAR) Insights
Methoxy substituents (e.g., ) improve solubility but may reduce membrane penetration.
Linker Flexibility :
- The propylamine linker in the target compound balances rigidity and flexibility, optimizing target engagement.
Sulfonyl Group :
- Essential for hydrogen bonding with enzymatic active sites. Dual sulfonyl groups () may improve potency but increase molecular weight and logP.
Biologische Aktivität
N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a compound that has garnered attention for its potential biological activities, particularly in the context of ion channel inhibition and other therapeutic applications. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a benzamide moiety linked to a pyrrolidine sulfonyl group and a benzothiazole derivative. The presence of the 1,1-dioxo group in the benzothiazole enhances its reactivity and biological activity.
Ion Channel Inhibition
Research indicates that N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE exhibits significant inhibitory effects on the Kv1.3 ion channel. Kv1.3 channels are crucial in various physiological processes, including immune cell activation and neuronal signaling.
In vitro studies have demonstrated that several analogs of this compound show potent inhibitory activity against Kv1.3, with some exhibiting IC50 values comparable to known inhibitors like PAP-1. Specifically, compounds synthesized in one study reported IC50 values around 50 nM under IonWorks patch clamp assay conditions, indicating strong efficacy .
Case Studies and Research Findings
A series of studies have explored the biological activity of this compound and its analogs:
- Synthesis and Activity : A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of various N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)(phenyl)amino]propyl}benzamide analogs. These compounds displayed potent Kv1.3 inhibition, suggesting their potential as therapeutic agents for conditions related to immune dysregulation .
- Comparative Analysis : In another study, the analogs were compared with existing Kv1.3 inhibitors. The results indicated that some analogs demonstrated similar or improved potency compared to PAP-1. This highlights the potential for these compounds to serve as lead candidates in drug development targeting ion channels .
Data Table: Summary of Biological Activities
| Compound Name | Structure | IC50 (nM) | Activity |
|---|---|---|---|
| N-{3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE | C23H21N3O3S | ~50 | Potent Kv1.3 inhibitor |
| Analog 8b | Similar to above | Comparable to PAP-1 | Effective in vitro |
| Analog 13i | Similar to above | Advanced for in vivo studies | Potential therapeutic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
